![molecular formula C17H11Cl4N5O2 B5139943 N,N'-bis(3,4-dichlorophenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine](/img/structure/B5139943.png)
N,N'-bis(3,4-dichlorophenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3,4-dichlorophenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine (also known as BMN-673) is a promising anti-cancer drug that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. This drug has shown great potential in treating various types of cancer, including breast, ovarian, and prostate cancer.
Mécanisme D'action
BMN-673 works by inhibiting the activity of PARP enzymes, which are involved in repairing DNA damage. When cancer cells are exposed to BMN-673, they are unable to repair DNA damage, leading to cell death. This drug has been shown to be particularly effective in cancer cells that have defects in the BRCA1 and BRCA2 genes, which are involved in DNA repair.
Biochemical and Physiological Effects:
BMN-673 has been shown to have minimal toxicity in normal cells, making it a promising drug for cancer treatment. However, it can cause some side effects, including nausea, fatigue, and anemia. In addition, it can cause bone marrow suppression, which can lead to an increased risk of infections.
Avantages Et Limitations Des Expériences En Laboratoire
BMN-673 has several advantages for lab experiments. It is highly selective for cancer cells and has minimal toxicity in normal cells, making it a useful tool for studying cancer biology. However, it can be difficult to synthesize and is expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for BMN-673 research. One area of interest is the development of combination therapies that can enhance the efficacy of this drug. Another area of interest is the identification of biomarkers that can predict which patients will respond best to this drug. Additionally, there is ongoing research to develop more potent and selective PARP inhibitors that can be used to treat a wider range of cancers.
Conclusion:
In conclusion, BMN-673 is a promising anti-cancer drug that has demonstrated significant efficacy in clinical trials. It works by inhibiting the activity of PARP enzymes, leading to the death of cancer cells. Although it has some limitations, it has several advantages for lab experiments and has the potential to be used in combination therapies and personalized medicine. Ongoing research will continue to explore the potential of this drug for cancer treatment.
Méthodes De Synthèse
BMN-673 is synthesized by a multi-step process that involves the reaction of 3,4-dichloroaniline, 6-methyl-2,4-diaminopyrimidine, and nitrobenzene. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
BMN-673 has been extensively studied for its anti-cancer properties. It has been shown to selectively target cancer cells that have defects in DNA repair mechanisms, leading to their death. This drug has demonstrated significant efficacy in clinical trials, and it has been approved by the FDA for the treatment of certain types of cancer.
Propriétés
IUPAC Name |
2-N,4-N-bis(3,4-dichlorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl4N5O2/c1-8-15(26(27)28)16(23-9-2-4-11(18)13(20)6-9)25-17(22-8)24-10-3-5-12(19)14(21)7-10/h2-7H,1H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPPIXGFLHIDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3,4-dichlorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.